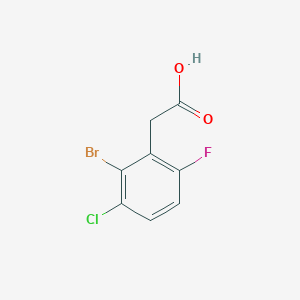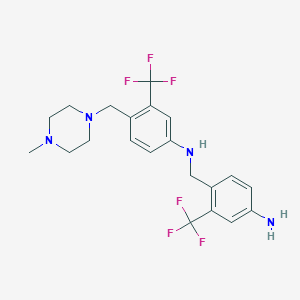
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps, including:
Formation of the benzylamine intermediate: This can be achieved through the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with an appropriate amine.
Introduction of the piperazine moiety: This step involves the reaction of the benzylamine intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.
Final coupling: The final product is obtained by coupling the intermediate with 3-(trifluoromethyl)aniline under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso derivatives, while substitution could introduce nitro or halogen groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amine and piperazine functionalities.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(methylpiperazin-1-yl)aniline
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(piperazin-1-yl)methyl-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of multiple trifluoromethyl groups and a piperazine ring, which can significantly influence its chemical and biological properties. These features may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C21H24F6N4 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H24F6N4/c1-30-6-8-31(9-7-30)13-15-3-5-17(11-19(15)21(25,26)27)29-12-14-2-4-16(28)10-18(14)20(22,23)24/h2-5,10-11,29H,6-9,12-13,28H2,1H3 |
Clé InChI |
MADSIRIQWMWAPC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=C(C=C2)NCC3=C(C=C(C=C3)N)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


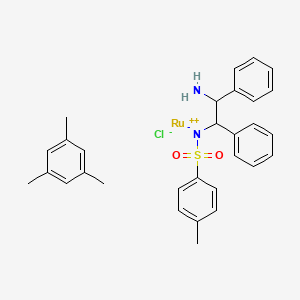
![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
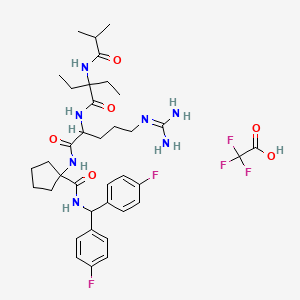
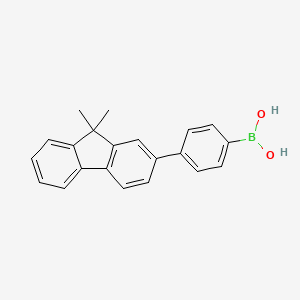
![N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine](/img/structure/B12509854.png)
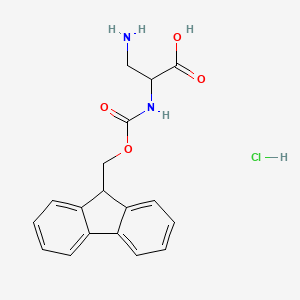
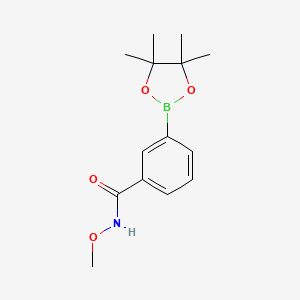


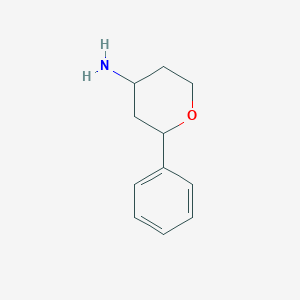
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)

